Filanesib
Overview
Description
Filanesib is a potent Kinesin Spindle Protein (KSP) inhibitor that has shown significant tumor regression in preclinical models of human solid tumors and human leukemias . It is a small molecule that is currently under investigation for use in cancer treatment .
Molecular Structure Analysis
Filanesib has a molecular formula of C20H22F2N4O2S and an average mass of 420.476 Da . It belongs to the class of organic compounds known as phenylbutylamines .Physical And Chemical Properties Analysis
Filanesib has a density of 1.3±0.1 g/cm3, a boiling point of 511.3±60.0 °C at 760 mmHg, and a flash point of 263.0±32.9 °C . It has a molar refractivity of 109.9±0.5 cm3, a polar surface area of 96 Å2, and a molar volume of 319.6±7.0 cm3 .Scientific Research Applications
Cancer Treatment
Filanesib is a kinesin spindle protein (KIF11) inhibitor which has been proposed as a cancer treatment, specifically for multiple myeloma . It has demonstrated significant tumor growth inhibition, including durable regressions, in nonclinical mouse xenograft models .
Ovarian Cancer Research
In 2009, an in vitro study on the effects of filanesib on ovarian cancer cells was published. The study reported that filanesib has similar anti-tumor activity in epithelial ovarian cancer (EOC) cells as that of paclitaxel .
Acute Myeloid Leukemia Research
Another in vitro study in 2009 reported that filanesib potently induces cell cycle block and subsequent death in leukemic cells via the mitochondrial pathway and has the potential to eradicate acute myeloid leukemia (AML) progenitor cells .
Clinical Trials
A clinical trial published in 2012 on patients with advanced myeloid leukemias found that the drug exhibited a relative lack of clinical activity . However, in June 2013, preliminary results from a trial of the drug were presented at a conference of the European Hematology Association in Stockholm .
Multiple Myeloma Treatment
On October 31, 2013, it was reported that Array BioPharma, the company which developed the drug, was planning on launching a phase III clinical trial of the drug to treat multiple myeloma . The study began in mid-2014, and paired filanesib with the proteasome inhibitor carfilzomib in several hundred patients .
Combination Therapy
A previous trial had reported that 37% of patients receiving filanesib in conjunction with carfilzomib showed lower levels of paraprotein, also known as “M protein”, whereas only 16% of controls (i.e., those receiving only carfilzomib) showed such a reduction .
Phase 1 and 2 Studies
A Phase 1 and 2 study of Filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma was conducted . The study determined the maximum tolerated dose of Filanesib administered on Days 1 and 2 of 14-Day Cycles in patients with multiple myeloma (MM) and included expansion cohorts with and without dexamethasone .
Pharmacokinetics and Pharmacodynamics
The pharmacokinetics (PK), pharmacodynamics and preliminary efficacy of filanesib were also evaluated in the first-in-human Phase 1 study . This study evaluated dose-limiting toxicities (DLTs) and determined a maximum tolerated dose (MTD) for filanesib administered as a 1-h intravenous infusion on 2 treatment schedules in patients with advanced solid tumors .
Mechanism of Action
Target of Action
Filanesib, also known as ARRY-520, is a highly selective, targeted inhibitor of the Kinesin Spindle Protein (KSP) . KSP, also known as KIF11, plays a crucial role in the assembly and maintenance of the bipolar spindle, which is essential for cell division .
Mode of Action
Filanesib interacts with KSP, inhibiting its function and causing mitotic arrest . This arrest prevents the formation of a bipolar spindle, leading to the creation of a monopolar spindle . The monopolar spindle prevents the separation of centrosomes, organizes the microtubules from a single locus in the cell, and aligns the chromosomes around this locus . This disruption in the cell division process leads to cell death or apoptosis, particularly in rapidly proliferating cancer cells .
Biochemical Pathways
The inhibition of KSP by Filanesib affects the normal cell division process, leading to a massive, uncontrolled cell division, proliferation, and growth . This disruption in the cell division process leads to cell death or apoptosis, particularly in rapidly proliferating cancer cells .
Result of Action
The inhibition of KSP by Filanesib leads to mitotic arrest, which subsequently leads to cell death or apoptosis of the immensely proliferating cancer cells . This can result in marked tumor regression in preclinical models of human solid tumors and human leukemias, often leading to durable responses .
Action Environment
For example, the sensitivity of cancer cells to Filanesib has been correlated with the level of expression of the protein Bax .
Safety and Hazards
Future Directions
Filanesib has shown in vitro, ex vivo, and in vivo synergy with pomalidomide plus dexamethasone treatment in multiple myeloma. This has led to the initiation of a recently activated trial being conducted by the Spanish Myeloma group, which is investigating this combination in relapsed myeloma patients .
properties
IUPAC Name |
(2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N4O2S/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22/h3-5,7-10,13H,6,11-12,23H2,1-2H3/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXISKGBWFTGEI-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)N1[C@](SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50237086 | |
Record name | Filanesib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50237086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
KSP has been identified as an attractive drug target against cancer. Cancer results when normal cellular processes go awry and lead to a massive, uncontrolled cell division, proliferation, and growth. Inhibitors of KSP cause mitotic arrest by preventing the formation of bipolar spindle. The monopolar spindle thus prevents the separation of centrosomes, organizes the microtubules from a single locus in the cell, and aligns the chromosomes around this locus. This compound is a highly potent KSP inhibitor that demonstrates subnanomolar potency in both enzymatic and cellular assays and causes mitotic arrest, leading to cell death or apoptosis of the immensely proliferating cancer cells. | |
Record name | Filanesib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06040 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
885060-09-3 | |
Record name | Filanesib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885060-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Filanesib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885060093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Filanesib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06040 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Filanesib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50237086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FILANESIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A49OSO368 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.